2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms, along with a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or development.
Result of Action
As a member of the trifluoromethylpyridines group, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest physiology or development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness: 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCFDWPCYZMBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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